![molecular formula C10H4Cl6N2O2S2 B14401211 1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione CAS No. 88634-91-7](/img/structure/B14401211.png)
1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds that contain a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of trichloromethyl and sulfanyl groups attached to the quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzonitrile with trichloromethyl sulfanyl chloride under basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline core. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The trichloromethyl and sulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with altered sulfanyl or trichloromethyl groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Quinazoline derivatives, including this compound, have shown promise as anticancer agents, antimicrobial agents, and anti-inflammatory agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting key biological pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-dione: A simpler derivative with similar core structure but lacking the trichloromethyl and sulfanyl groups.
3-Substituted quinazoline-2,4-diones: Compounds with various substituents at the 3-position, exhibiting different biological activities.
Uniqueness
1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione is unique due to the presence of both trichloromethyl and sulfanyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
88634-91-7 |
|---|---|
Molecular Formula |
C10H4Cl6N2O2S2 |
Molecular Weight |
461.0 g/mol |
IUPAC Name |
1,3-bis(trichloromethylsulfanyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C10H4Cl6N2O2S2/c11-9(12,13)21-17-6-4-2-1-3-5(6)7(19)18(8(17)20)22-10(14,15)16/h1-4H |
InChI Key |
BWJSEYAJZFFYDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2SC(Cl)(Cl)Cl)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14401130.png)

![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)

![Diethyl [(2-methylcyclopentyl)methyl]phosphonate](/img/structure/B14401151.png)
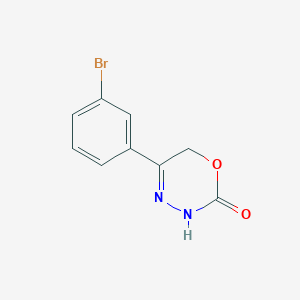
![1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride](/img/structure/B14401165.png)
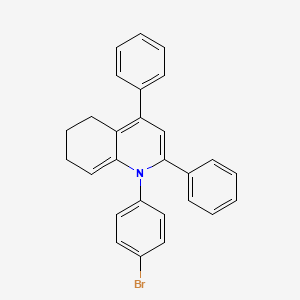
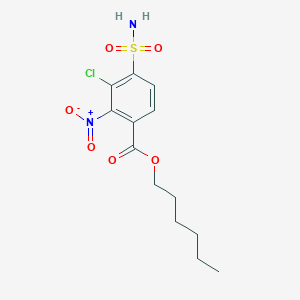
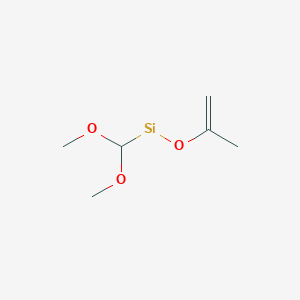
![N-Benzyl-N-butyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14401191.png)
![4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14401194.png)
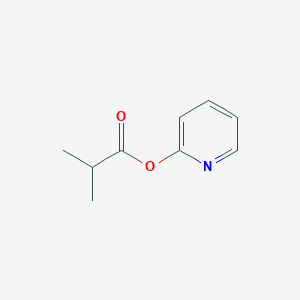
![1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline](/img/structure/B14401203.png)
